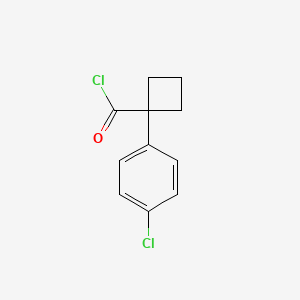

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride

Description

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride is an organochloride compound featuring a cyclobutane ring substituted with a 4-chlorophenyl group and a carbonyl chloride functional group. While direct physical properties (e.g., melting point, solubility) are unavailable, analogs suggest moderate solubility in polar aprotic solvents like dichloromethane or tetrahydrofuran.

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXGBZNKQQMGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517663 | |

| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89421-95-4 | |

| Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Reduction Reactions: It can be reduced to the corresponding alcohol or amine.

Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amide, while reduction with LiAlH4 produces an alcohol .

Scientific Research Applications

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)-, involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions of the reaction .

Comparison with Similar Compounds

Key Observations:

- Ring Size and Reactivity : Cyclobutane’s ring strain increases reactivity compared to cyclopentane or cyclohexane analogs. For example, 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid (5-membered ring) has higher thermal stability (mp 160–164°C) than strained cyclobutane derivatives, which may exhibit lower melting points .

- Functional Group Impact : The carbonyl chloride group in the target compound enhances electrophilicity, making it more reactive than carboxylic acid or nitrile analogs. This property is advantageous in synthesizing amides or esters .

- Substituent Effects : The 4-chlorophenyl group contributes to lipophilicity and electronic effects, similar to tert-butyl substituents in ’s compound, which improve solubility in organic solvents .

Spectroscopic and Computational Insights

- DFT Studies : Compounds like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) have been analyzed using DFT at the B3LYP/6-311G(d,p) level, revealing charge distribution and stability patterns influenced by the chlorophenyl group . Similar computational modeling could predict the target compound’s electronic behavior.

- Spectroscopic Trends : Nitrile-containing analogs (e.g., 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile) show distinct IR stretches (~2240 cm⁻¹ for C≡N), whereas carbonyl chlorides exhibit strong C=O absorption (~1800 cm⁻¹) .

Biological Activity

1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, with the chemical formula C11H10ClO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 4-chlorophenyl group and a carbonyl chloride functional group. The molecular structure can be represented as follows:

- Molecular Formula : C11H10ClO

- CAS Number : 89421-95-4

| Property | Value |

|---|---|

| Molecular Weight | 210.65 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate enzyme activity, influencing metabolic pathways relevant to disease processes.

Case Studies on Biological Effects

- Antimicrobial Activity : Research has indicated that derivatives of cyclobutane compounds exhibit antimicrobial properties. In vitro studies have shown that certain analogs possess significant activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

- Anticancer Properties : A study exploring the anticancer effects of similar cyclobutane derivatives demonstrated moderate to high efficacy against several cancer cell lines, including breast and renal cancer models. The mechanism involved induction of apoptosis and cell cycle arrest .

- Cholesterol Regulation : As part of a broader investigation into lipid metabolism, compounds related to this compound have been evaluated for their ability to inhibit cholesteryl ester transfer protein (CETP). This inhibition can lead to favorable changes in cholesterol profiles, potentially benefiting cardiovascular health.

Table 2: Summary of Biological Activities

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the cyclobutane ring followed by chlorination and carbonylation processes.

Research Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility extends across various fields, including:

- Medicinal Chemistry : Development of new drugs targeting specific diseases.

- Biochemistry : Studying enzyme interactions and metabolic pathways.

- Material Science : Potential applications in polymer chemistry due to its unique structure.

Q & A

Q. What strategies optimize its use in photoaffinity labeling studies?

- Method : Functionalize with azide or alkyne groups via nucleophilic substitution for "click chemistry" applications. Confirm labeling efficiency via fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.